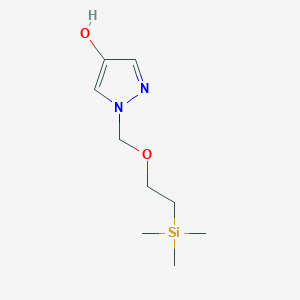

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol

Overview

Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol is a chemical compound that features a pyrazole ring substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol typically involves the protection of hydroxyl groups using 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl). This reagent is widely used for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The reaction conditions often involve the use of a base such as t-BuONa to promote site-selective silylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of SEM-Cl as a protecting group, which can be readily deprotected by base to yield the desired silylated product .

Chemical Reactions Analysis

Types of Reactions

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the pyrazole ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the silyl group or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions vary depending on the desired transformation but often involve mild to moderate temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol has several scientific research applications:

Chemistry: It is used as a protecting group in organic synthesis, particularly for the protection of hydroxyl groups.

Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol involves its role as a protecting group. The trimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. Upon deprotection, the hydroxyl group is released, allowing further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

2-(Trimethylsilyl)ethanol: This compound is similar in structure and is used as a protecting group for hydroxyl functions.

2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Another protecting group reagent used for esterifications.

Uniqueness

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol is unique due to its specific combination of a pyrazole ring and a trimethylsilyl group, which provides both stability and reactivity in various chemical processes. Its ability to undergo selective silylation and deprotection makes it a valuable tool in organic synthesis .

Biological Activity

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol, a compound with the CAS number 220299-50-3, is a pyrazole derivative notable for its potential biological activities. This article delves into its synthesis, biological effects, and applications in medicinal chemistry, highlighting relevant studies and findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a trimethylsilyl group, which enhances its stability and reactivity in various chemical environments. The synthesis typically involves the protection of hydroxyl groups using 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), allowing for the selective modification of functional groups during organic synthesis .

Biological Activity Overview

Recent studies have explored the biological activity of pyrazole derivatives, including this compound. These compounds have demonstrated various pharmacological effects, such as:

- Antitumor Activity : Pyrazole derivatives have been investigated for their ability to inhibit key cancer-related pathways. For instance, certain derivatives exhibit significant inhibitory effects on BRAF(V600E), EGFR, and telomerase activities .

- Anti-inflammatory Properties : Compounds within this class have shown potential in reducing inflammation by inhibiting nitric oxide production and other inflammatory mediators .

- Antimicrobial Effects : Some pyrazole derivatives display antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Antitumor Activity

A series of pyrazole derivatives were synthesized and evaluated for their antitumor properties. One study highlighted the effectiveness of specific compounds against cancer cell lines, with IC50 values indicating substantial cytotoxicity. For example, certain derivatives demonstrated IC50 values as low as 12.28 µM against specific tumor types .

Anti-inflammatory Mechanisms

Research has indicated that some pyrazole-based compounds can inhibit the production of pro-inflammatory cytokines. In vitro assays showed that these compounds could significantly reduce TNF-α levels in activated macrophages, suggesting a mechanism that could be exploited for therapeutic purposes in inflammatory diseases .

Antimicrobial Activity

In vitro studies have tested various pyrazole derivatives against pathogenic fungi and bacteria. For instance, one study reported that a derivative exhibited higher antifungal activity than standard treatments against several phytopathogenic fungi .

Data Tables

| Activity Type | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Antitumor | 1-(2-trimethylsilylethoxymethyl)-1H-pyrazol-4-ol | 12.28 | BRAF(V600E) |

| Anti-inflammatory | Pyrazole Derivative A | 15.5 | TNF-α Production |

| Antifungal | Pyrazole Derivative B | 9.0 | Phytopathogenic Fungi |

The mechanism of action for this compound involves its role as a protective agent in organic synthesis and potential interactions with biological targets relevant to its pharmacological effects. The trimethylsilyl group provides steric hindrance that may influence the compound's reactivity and binding affinity to biological macromolecules .

Properties

IUPAC Name |

1-(2-trimethylsilylethoxymethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2Si/c1-14(2,3)5-4-13-8-11-7-9(12)6-10-11/h6-7,12H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBBMOOSORHAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219390 | |

| Record name | 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220299-50-3 | |

| Record name | 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220299-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.